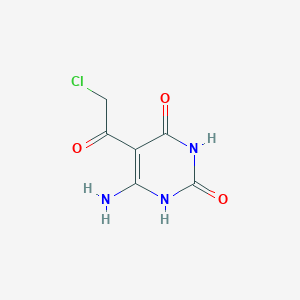

6-Amino-5-(chloroacetyl)pyrimidine-2,4(1h,3h)-dione

Description

Properties

IUPAC Name |

6-amino-5-(2-chloroacetyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O3/c7-1-2(11)3-4(8)9-6(13)10-5(3)12/h1H2,(H4,8,9,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPYZDPKJIIYNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C1=C(NC(=O)NC1=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291939 | |

| Record name | 6-amino-5-(chloroacetyl)pyrimidine-2,4(1h,3h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22283-13-2 | |

| Record name | NSC79222 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-amino-5-(chloroacetyl)pyrimidine-2,4(1h,3h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Condensation of 5,6-Diaminouracil Derivatives

One of the earliest and most straightforward methods involves the condensation of 5,6-diaminouracil derivatives with chloroacetyl compounds. This approach leverages the nucleophilic amino groups of uracil derivatives to attack electrophilic chloroacetyl intermediates, forming the desired chloroacetylated pyrimidine.

5,6-Diaminouracil derivative + Chloroacetyl chloride → 6-Amino-5-(chloroacetyl)pyrimidine-2,4(1H,3H)-dione

- Solvent: Typically ethanol or dimethylformamide (DMF)

- Catalyst: Usually none, but sometimes triethylamine is used to neutralize HCl

- Temperature: Reflux conditions (~80-100°C)

- Duration: 4–8 hours

- The reaction proceeds via nucleophilic attack of amino groups on the chloroacetyl chloride.

- The process is efficient, yielding high purity products verified via spectral analysis.

Variations Using Acylation with Chloroacetyl Anhydride

Alternatively, chloroacetyl anhydride can be employed to acylate uracil derivatives directly, followed by cyclization to form the pyrimidine ring.

Multicomponent Synthesis via Condensation Reactions

One-Pot Three-Component Condensation

Recent advances have introduced green and cost-effective multicomponent reactions (MCRs) for synthesizing pyrimidine derivatives, including This compound .

- Reactants: p-Chlorobenzaldehyde, malononitrile, and thiobarbituric acid

- Catalyst: Zinc oxide, ferrosoferric oxide, or trimanganese tetraoxide nanoparticles

- Solvent: Aqueous or ethanol-based medium

- Temperature: Reflux or microwave irradiation

- Time: Short durations (~10-30 minutes)

- Process: One-pot, three-component condensation

- Formation of pyrano[2,3-d]pyrimidine derivatives, which can be further functionalized to obtain the target compound.

Mechanism

The process involves initial Knoevenagel condensation, followed by cyclization and dehydration steps, leading to the pyrimidine core with the chloroacetyl group introduced via subsequent halogenation or acylation steps.

Synthesis via Nucleophilic Substitution on Chloropyrimidines

Direct Substitution on 6-Chloro-Substituted Pyrimidines

The presence of a chloro group at position 5 or 4 of pyrimidine allows nucleophilic substitution with amino groups or other nucleophiles to introduce amino functionalities.

6-Chloro-5-(chloroacetyl)pyrimidine-2,4(1H,3H)-dione + Amine → Substituted pyrimidine derivative

- Solvent: Ethanol or DMF

- Base: Potassium carbonate or sodium hydroxide

- Temperature: 80-120°C

- Time: 2–6 hours

This method is often used to modify the pyrimidine ring post-synthesis, enhancing biological activity.

Summary of Reaction Conditions and Yields

Notes on Reaction Optimization and Purification

- Reaction Monitoring: TLC and spectral methods (NMR, IR) are used to monitor progress.

- Purification: Recrystallization from ethanol, DMSO, or dioxane is common.

- Spectral Verification: Confirmed via NMR, IR, and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

6-amino-5-(2-chloroacetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The reaction conditions can vary, but they often involve elevated temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .

Scientific Research Applications

6-amino-5-(2-chloroacetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-amino-5-(2-chloroacetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The chloroacetyl group in the target compound enhances electrophilicity, facilitating nucleophilic substitutions (e.g., with amines or thiols) to form bioactive heterocycles . Thiazole or cyclohexenyl substituents (e.g., compounds 3a and 15) introduce steric bulk, affecting binding to biological targets .

Synthetic Yields: The target compound and its analogues (e.g., compound 18) often show moderate yields (35–65%) due to competing side reactions during chloroacetylation . Higher yields (e.g., 65% for compound 3a) are achieved with less reactive substituents like cyclohexenylamino groups .

Key Insights:

- The chloroacetyl group correlates with anti-proliferative activity , likely through alkylation of cellular nucleophiles (e.g., cysteine residues in kinases) .

- Antimicrobial activity is enhanced in analogues with aromatic or heterocyclic substituents (e.g., thiazole in compound 15), which may disrupt bacterial membranes or enzymes .

- Simplified derivatives (e.g., 1,3-dimethyl substitution) show improved pharmacokinetic profiles but reduced potency .

Physicochemical Properties

Table 3: Physicochemical Parameters

- LogP Trends: Chloroacetyl and isobutyl groups increase lipophilicity, whereas polar substituents (e.g., hydroxyl or amino groups) enhance aqueous solubility .

- Melting Points : Higher melting points (>200°C) are observed in rigid, planar structures (e.g., compound 14) due to strong crystal lattice interactions .

Biological Activity

6-Amino-5-(chloroacetyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, particularly in the context of cancer therapy and antimicrobial activity. The following sections delve into its biological activity, including mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : C9H10ClN3O3

- Molecular Weight : Approximately 192.6 g/mol

- CAS Number : 60331-15-9

The biological activity of this compound primarily involves its interaction with cyclin-dependent kinases (CDKs), particularly CDK2. This interaction leads to the inhibition of cell cycle progression by preventing the phosphorylation of target proteins essential for cell cycle regulation. The compound's ability to bind specifically to CDK2 suggests its potential as an anticancer agent.

Inhibition of Cell Proliferation

Research indicates that this compound effectively inhibits cell proliferation in various cancer cell lines. For instance, studies have shown that it can induce apoptosis in A549 (human lung adenocarcinoma) cells and arrest the cell cycle at the S phase, demonstrating its potency as an antiproliferative agent .

Antiviral and Antibacterial Properties

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antiviral and antibacterial activities. Its mechanism likely involves interference with nucleic acid metabolism, which is crucial for the replication of pathogens .

Synthesis

The synthesis of this compound typically involves the condensation of 5,6-diaminouracil derivatives with chloroacetic acid. Various reagents such as potassium permanganate and sodium borohydride are often employed to facilitate this process. The reaction conditions can be optimized based on the desired product characteristics .

Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of this compound against several human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and SW-480 (colorectal cancer). The compound demonstrated significant antiproliferative activity with IC50 values ranging from 2.3 µM to 176.5 µM across different cell lines .

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| A549 | 5.9 | Induces apoptosis |

| SW-480 | 2.3 | Cell cycle arrest |

| MCF-7 | 5.65 | Apoptotic pathways |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicated that compounds with halogen substitutions on the phenyl ring exhibited enhanced antiproliferative activities compared to unsubstituted variants. Additionally, bulky substitutions were found to increase inhibitory activity .

Q & A

Q. What are the common synthetic routes for 6-Amino-5-(chloroacetyl)pyrimidine-2,4(1H,3H)-dione?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

-

Step 1 : React 6-aminouracil with chloroacetyl chloride in acidic conditions to introduce the chloroacetyl group at the 5-position .

-

Step 2 : Optimize reaction conditions (e.g., ice-cold sodium nitrite and sodium azide for diazotization-azidation) to improve yield and purity .

-

Key Solvents : Dimethylformamide (DMF) or acetonitrile under reflux are commonly used to facilitate high-temperature reactions .

- Data Table :

| Reaction Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Diazotization | NaNO₂, HCl, 0°C | 60-75% | |

| Azidation | NaN₃, 0°C, 30 min | 70-85% |

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on substituent effects. For instance, the chloroacetyl group’s methylene protons appear as a singlet near δ 4.2–4.5 ppm, while the pyrimidine ring protons resonate downfield (δ 8.0–10.5 ppm) .

- LCMS : Confirm molecular weight via [M+H]⁺ peaks. Derivatives often show fragmentation patterns corresponding to loss of Cl (e.g., m/z 35.5) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for structural validation .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reactivity .

- Catalysts : Potassium carbonate promotes alkylation/arylation reactions by deprotonating nucleophiles .

- Temperature Control : Reflux conditions (80-120°C) improve kinetics but require careful monitoring to avoid decomposition .

- Example : Alkylation of the 1-position with benzyl chlorides in DMF/K₂CO₃ achieved 78% yield for pyrido[2,3-d]pyrimidine derivatives .

Q. What strategies address discrepancies in reported biological activities of derivatives?

- Methodological Answer :

-

Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., chloroacetyl vs. thiazolyl groups) to isolate pharmacophoric motifs .

-

Assay Standardization : Use consistent cell lines (e.g., HeLa for anticancer screening) and positive controls (e.g., doxorubicin) to normalize activity data .

-

Data Reconciliation : Cross-validate conflicting results (e.g., antimicrobial vs. anticancer activity) via dose-response curves and statistical analysis (p < 0.05) .

- Data Table :

| Derivative | Biological Activity (IC₅₀) | Assay Model | Reference |

|---|---|---|---|

| Thieno[2,3-d]pyrimidine | 12 µM (Anticancer) | MCF-7 cells | |

| Oxadiazolylmethyl | 8 µM (Antiviral) | HSV-1 replication |

Q. How to design analogues for specific biological targets using this scaffold?

- Methodological Answer :

- Targeted Modifications :

- CNS Disorders : Introduce lipophilic groups (e.g., pyrrolidinylmethyl) to enhance blood-brain barrier penetration .

- Antiviral Agents : Incorporate oxadiazole or thiazole rings to mimic nucleoside structures and inhibit viral polymerases .

- Computational Tools : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like eEF-2K or viral proteases .

- In Vivo Validation : Assess pharmacokinetics (t₁/₂, Cmax) in rodent models after confirming in vitro efficacy .

Key Considerations for Experimental Design

- Contradiction Analysis : When biological activity varies across studies, verify compound purity (>95% via HPLC) and confirm stereochemistry (e.g., chiral centers in thienopyrimidine derivatives) .

- Safety Protocols : Handle chloroacetyl intermediates with PPE (gloves, goggles) due to alkylating toxicity; dispose waste via neutralization with NaHCO₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.